![molecular formula C10H6ClNO2S B2641898 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid CAS No. 82424-97-3](/img/structure/B2641898.png)
3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The chlorophenyl group could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the carboxylic acid group, and the chlorophenyl group. The presence of these functional groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms involved .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The chlorine atom on the phenyl ring can act as an ortho/para director in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds. The compound might be solid at room temperature .
Scientific Research Applications
Synthesis and Reactivity Studies
Organotin(IV) derivatives of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, were synthesized and characterized using various techniques including infrared, 1H, 13C, 119Sn NMR, mass spectrometry, and thermal analysis. These compounds also exhibited antibacterial and antifungal activities, indicating their potential biological significance (Ali et al., 2002).
Antimicrobial Agent Synthesis
Compounds related to 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid have been synthesized and tested for antimicrobial activities. For example, a series of novel compounds derived from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one showed variable and modest activities against investigated strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Molecular Structure Analysis
Studies focusing on the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, involved spectroscopic techniques and single-crystal X-ray diffraction. Additionally, electronic properties, molecular orbitals, and molecular electrostatic potential maps were analyzed, suggesting potential applications in material science, like nonlinear optics (NLO) materials (Kerru et al., 2019).
Antiviral Applications
Certain derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, were synthesized and exhibited anti-tobacco mosaic virus activity, showing potential as antiviral agents (Chen et al., 2010).
Antifungal and Antibacterial Drug Development
Derivatives of dicarboxylic acid, including those related to 1,3-thiazoles, were synthesized using microwave-assisted techniques. These compounds showed promising results as antifungal and antibacterial agents when compared to reference drugs (Dabholkar & Parab, 2011).
Safety And Hazards
As with any chemical compound, handling “3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid” would require appropriate safety measures. Based on its structure, it’s possible that the compound could be irritating to the skin and eyes. It’s also advisable to avoid inhaling any dust or vapors from the compound .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIWLUYSXPBTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid |
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